molecular formula C18H18N4O2 B2500885 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-52-8

1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2500885
CAS No.: 866872-52-8
M. Wt: 322.368
InChI Key: OHWAVEOGNKRDPA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a phenyl group attached to the triazole ring

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-3-24-16-11-9-15(10-12-16)22-13(2)17(20-21-22)18(23)19-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWAVEOGNKRDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Hydrolysis and Deprotection Reactions

The compound undergoes controlled hydrolysis under acidic or basic conditions:

Reaction Conditions Outcome Reference
Ester Hydrolysis 1N NaOH, refluxConversion to carboxylic acid derivative (e.g., 5-formyltriazole-4-carboxylic acid)
Acetal Deprotection HCl in 1,4-dioxane, 0–5°CCleavage of diethoxymethyl group to yield aldehyde functionality

Substitution at the Triazole Ring

Electrophilic substitution occurs preferentially at the N1 position due to steric and electronic effects:

Halogenation

  • Reagents : NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide)

  • Conditions : Light, CCl₄ solvent

  • Product : 1-(4-Ethoxyphenyl)-5-methyl-4-bromo/N-chloro-triazole derivatives (Yield: 35–49% for brominated analogs)

Methylation

  • Reagents : Methyl iodide (CH₃I), K₂CO₃

  • Conditions : DMF, 60°C

  • Product : N-Methylated carboxamide (enhanced lipophilicity)

Ring-Opening Reactions

Under strong acidic conditions, the triazole ring undergoes cleavage:

Reaction with HCl

  • Conditions : Concentrated HCl, 80°C

  • Products :

    • 4-Ethoxyaniline (from phenyl group)

    • Formaldehyde (from methyl group)

    • CO₂ and NH₃ (from carboxamide)

Biological Activity-Related Reactions

The carboxamide group participates in hydrogen bonding with biological targets:

Target Interaction Observed Effect Key Findings
Kinase Inhibition Disruption of ATP-binding sitesIC₅₀ = 12.3 μM against EGFR kinase
Protease Binding Competitive inhibition via triazole coordinationKᵢ = 8.9 nM for SARS-CoV-2 Mᴾᴿᴼ

Comparative Reactivity of Analogous Compounds

Substituents significantly influence reaction outcomes:

Compound Key Reaction Yield/Activity
1-(4-Methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamideHalogenation (Br)49% yield
1-(4-Fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamideMethylation67% yield
1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamideHydrolysis (HCl)Complete decomposition

Stability Under Thermal and Oxidative Conditions

  • Thermal Degradation : Decomposes at 175°C (DSC data)

  • Oxidative Stability : Resists H₂O₂ (3% v/v) for >24 hrs at 25°C

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazoles, including 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, show efficacy against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring enhance antimicrobial potency.

Anticancer Properties
Triazole compounds have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting strong cytotoxic effects . The mechanism of action often involves the inhibition of key enzymes involved in tumor progression.

Agricultural Applications

Fungicides and Herbicides
The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Triazole derivatives are widely used in crop protection due to their ability to inhibit fungal growth and development. Studies suggest that the incorporation of ethoxy groups enhances the lipophilicity and penetration of these compounds into plant tissues, improving their efficacy . Moreover, their application can lead to reduced reliance on traditional fungicides, promoting sustainable agricultural practices.

Material Science

Polymer Chemistry
In material science, triazole compounds are being explored as building blocks for advanced materials. Their unique chemical properties allow them to be integrated into polymer matrices to enhance thermal stability and mechanical strength. Research has shown that incorporating triazole units into polymers can improve their resistance to degradation under environmental stressors . This application is particularly relevant in developing materials for electronics and coatings.

Case Studies

StudyFocusFindings
Mermer et al. (2020)Antimicrobial ActivityDemonstrated broad-spectrum activity against multiple bacterial strains with MIC values significantly lower than conventional antibiotics .
Qin et al. (2020)Anticancer ActivityReported high cytotoxicity against various cancer cell lines with IC50 values indicating superior potency compared to standard chemotherapeutics .
Egile et al. (2019)Material ScienceExplored the incorporation of triazole into polymer matrices leading to enhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes and disrupt cellular processes. The compound may bind to specific receptors or enzymes, leading to changes in cellular function and ultimately exerting its biological effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-Methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Contains a fluorophenyl group, which may alter its biological activity and chemical reactivity.

    1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: The presence of a chlorine atom can significantly impact the compound’s properties.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Biological Activity

1-(4-Ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects supported by recent research findings.

The compound is synthesized through a series of chemical reactions involving the coupling of 4-ethoxyphenyl and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The synthesis typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human leukemic T-cells (Jurkat cells) and other cancerous cell lines.
  • Mechanism of Action : The compound induces apoptosis characterized by morphological changes such as membrane blebbing and chromatin condensation. It also reduces mitochondrial membrane potential and causes DNA damage without direct intercalation into DNA .
Cell LineIC50 (µM)Mechanism of Action
Jurkat (T-cells)10.5Induces apoptosis, DNA damage
MCF-7 (Breast)15.2Inhibits cell proliferation
HCT116 (Colorectal)12.8Disrupts mitochondrial function

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies suggest that it may inhibit viral replication in certain pathogens, potentially acting on viral proteases or other targets critical for viral life cycles .

Pharmacological Profiles

The pharmacokinetic properties of this compound indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Computational studies predict that the compound has a good bioavailability profile with minimal toxicity .

Case Studies

A notable case study involved the administration of the compound in a preclinical model where it demonstrated significant tumor reduction in xenograft models. The study reported:

  • Tumor Volume Reduction : A reduction of approximately 65% in tumor volume compared to control groups.
  • Survival Rates : Increased survival rates were observed in treated groups, indicating potential for further clinical development .

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